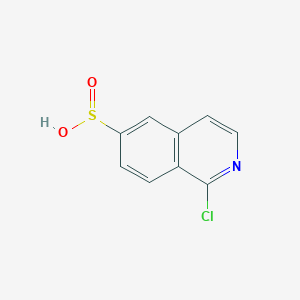
tris(2-(methoxymethoxy)ethyl)amine
Übersicht
Beschreibung
Tris(2-(methoxymethoxy)ethyl)amine, also known as tris(2-(2-methoxyethoxy)ethyl)amine, is a chemical compound with the molecular formula C15H33NO6 and a molecular weight of 323.43 g/mol . This compound is a complexant phase-transfer catalyst that combines the effectiveness of cryptands and crown ethers with the open chain structure of polyethylene glycols .
Vorbereitungsmethoden
Tris(2-(methoxymethoxy)ethyl)amine can be synthesized by reacting 2-(2-methoxyethoxy)ethanol with a mixture of ammonia gas and hydrogen gas in the presence of catalytic amounts of Raney nickel . This method involves the following steps:
Reactants: 2-(2-methoxyethoxy)ethanol, ammonia gas, hydrogen gas.
Catalyst: Raney nickel.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Analyse Chemischer Reaktionen
Tris(2-(methoxymethoxy)ethyl)amine undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Tris(2-(methoxymethoxy)ethyl)amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tris(2-(methoxymethoxy)ethyl)amine involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming complexes with metal ions and other substrates. This enhances the reactivity and selectivity of the reactions .
Vergleich Mit ähnlichen Verbindungen
Tris(2-(methoxymethoxy)ethyl)amine is unique due to its combination of cryptand and crown ether properties with an open chain structure. Similar compounds include:
Tris(2-methoxyethyl)amine: Similar in structure but lacks the additional ethoxy groups, resulting in different complexing properties.
Tris(3,6-dioxaheptyl)amine:
Eigenschaften
CAS-Nummer |
211919-60-7 |
|---|---|
Molekularformel |
C12H27NO6 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
2-(methoxymethoxy)-N,N-bis[2-(methoxymethoxy)ethyl]ethanamine |
InChI |
InChI=1S/C12H27NO6/c1-14-10-17-7-4-13(5-8-18-11-15-2)6-9-19-12-16-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
NRTKFSQKHCMEMO-UHFFFAOYSA-N |
Kanonische SMILES |
COCOCCN(CCOCOC)CCOCOC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[methyl] N-[methoxy] 3,4-diaminobenzamide](/img/structure/B8507335.png)



![2-(4-Methoxycyclohexyl)benzo[d]thiazole](/img/structure/B8507373.png)




